molecular formula C11H9BrN4O B4317181 5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

Cat. No.: B4317181
M. Wt: 293.12 g/mol
InChI Key: HJRFKMDEPFWTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a brominated hydroxybenzyl group attached to a pyrazole ring, which is further substituted with an amino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions One common approach starts with the bromination of 2-hydroxybenzyl alcohol to obtain 5-bromo-2-hydroxybenzyl alcohol This intermediate is then reacted with hydrazine derivatives to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonitrile group can be reduced to primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the bromine and hydroxy groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxybenzyl alcohol
  • 2-amino-5-bromobenzoic acid
  • 5-fluoro-2-hydroxybenzylamine

Uniqueness

Compared to similar compounds, 5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups. The presence of both the pyrazole ring and the carbonitrile group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(5-bromo-2-hydroxyphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN4O/c12-9-1-2-10(17)7(3-9)5-14-11-8(4-13)6-15-16-11/h1-3,6,17H,5H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRFKMDEPFWTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNC2=C(C=NN2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-BROMO-2-HYDROXYBENZYL)AMINO]-1H-PYRAZOL-4-YL CYANIDE

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